![molecular formula C13H21NO4 B2982957 6-Tert-butoxycarbonyl-6-azaspiro[3.4]octane-7-carboxylic acid CAS No. 2168160-42-5](/img/structure/B2982957.png)
6-Tert-butoxycarbonyl-6-azaspiro[3.4]octane-7-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-Tert-butoxycarbonyl-6-azaspiro[3.4]octane-7-carboxylic acid, also known as Boc-SP-7-OH, is a chemical compound that belongs to the class of spirocyclic compounds. It has been extensively studied for its potential applications in scientific research.
Scientific Research Applications
New Synthesis Approaches and Applications
- An efficient procedure was developed for transforming derivatives into building blocks for the synthesis of natural compounds with pronounced antitumor activity, such as arenamides A and C, which efficiently inhibit nitrogen(II) oxide and prostaglandin E2 (PGE2) (D. Shklyaruck, 2015).
- Investigations into the photochemical and thermal rearrangement of oxaziridines have provided evidence supporting the stereoelectronic theory that explains regioselectivities observed in these processes, contributing to our understanding of organic reaction mechanisms (A. Lattes et al., 1982).
Conformational Analysis and Peptide Synthesis
- Spirolactams were synthesized and analyzed for their potential as conformationally restricted pseudopeptides, offering new avenues for peptide synthesis and the study of protein folding and function (M. Fernandez et al., 2002).
- A novel class of conformationally constrained dipeptide isosteres based on enantiopure 3-Aza-6,8-dioxabicyclo[3.2.1]octane-7-carboxylic acids derived from tartaric acid and α-amino acids was described, highlighting the versatility of these compounds in the design of new drugs and biological probes (A. Guarna et al., 1999).
Heterocyclic Compounds Synthesis
- The chemistry of 6,6-dialkyl-5,7-dioxo-4,8-dioxaspiro[2.5]octane derivatives was explored, leading to the formation of various heterocyclic compounds, which underscores the utility of these spirocyclic structures in diversifying organic synthetic strategies (O. Kayukova et al., 2006).
Drug Discovery and Development
- Compounds derived from 6-Tert-butoxycarbonyl-6-azaspiro[3.4]octane-7-carboxylic acid have been utilized in drug discovery, serving as innovative scaffolds for the development of new therapeutic agents. These efforts illustrate the compound's significance in medicinal chemistry, providing a basis for the synthesis of novel drugs with potential benefits in treating various diseases (Bohdan A. Chalyk et al., 2017).
properties
IUPAC Name |
6-[(2-methylpropan-2-yl)oxycarbonyl]-6-azaspiro[3.4]octane-7-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-12(2,3)18-11(17)14-8-13(5-4-6-13)7-9(14)10(15)16/h9H,4-8H2,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZKVXWNBWVIDGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CCC2)CC1C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2168160-42-5 |
Source
|
Record name | 6-[(tert-butoxy)carbonyl]-6-azaspiro[3.4]octane-7-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.